molecular formula C15H13N3O2S B11819728 2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid

2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid

Cat. No.: B11819728
M. Wt: 299.3 g/mol
InChI Key: WRNJRATXKVCWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid is a complex organic compound with a molecular formula of C15H13N3O2S. It is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core, making it a subject of interest in various fields of scientific research .

Chemical Reactions Analysis

Types of Reactions

2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid apart is its specific substitution pattern and the presence of the acetic acid moiety.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid

InChI

InChI=1S/C15H13N3O2S/c1-9-17-14(16-8-13(19)20)11-7-12(21-15(11)18-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,19,20)(H,16,17,18)

InChI Key

WRNJRATXKVCWHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.